Product packaging for 4-Fluorobenzofuran-5-amine(Cat. No.:)

4-Fluorobenzofuran-5-amine

Cat. No.: B12963238
M. Wt: 151.14 g/mol
InChI Key: FCNSREMJBVWAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluorobenzofuran-5-amine is a fluorinated benzofuran derivative serving as a versatile scaffold in medicinal chemistry and drug discovery. The benzofuran core is a privileged structure in numerous biologically active compounds and marketed drugs, with around 65% of marketed anti-cancer medications incorporating heterocycles like benzofuran within their chemical compositions . The strategic incorporation of a fluorine atom is a common tactic in drug design, as approximately 20% of marketed anticancer and antibiotic drugs contain fluorine, often influencing properties like metabolic stability, bioavailability, and binding affinity . This compound is specifically valuable as a synthetic intermediate for constructing more complex molecules. Researchers utilize such fluorinated benzofuran amines to develop potential therapeutic agents with diverse biological activities. Benzofuran derivatives are extensively investigated for their anticancer properties, with studies showing efficacy against various cancer cell lines, including non-small-cell lung cancer (NSCLC), leukaemia, and colorectal cancer . Beyond oncology, related structures are also explored for antimicrobial and antidiabetic applications, highlighting the broad research potential of this chemical class . The amine functional group at the 5-position provides a handle for further chemical modification, allowing researchers to create amide-based hybrids or conjugate the scaffold with other pharmacophores, such as 1,2,4-thiadiazole, to explore structure-activity relationships . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO B12963238 4-Fluorobenzofuran-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

4-fluoro-1-benzofuran-5-amine

InChI

InChI=1S/C8H6FNO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H,10H2

InChI Key

FCNSREMJBVWAPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1N)F

Origin of Product

United States

Spectroscopic and Structural Elucidation of 4 Fluorobenzofuran 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F).

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. In a typical 4-Fluorobenzofuran-5-amine derivative, distinct signals are expected for the aromatic protons, the protons on the furan (B31954) ring, and the amine (-NH₂) protons. nih.govchemicalbook.com

The chemical shift (δ) of these protons is influenced by the electron density around them. Protons on the aromatic ring are typically found in the downfield region (δ 6.5-8.0 ppm). The fluorine and amine substituents significantly influence the precise shifts of the adjacent aromatic protons. The amine protons themselves often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. rsc.org

For a representative derivative such as Ethyl 3-amino-4-fluorobenzofuran-2-carboxylate , the ¹H NMR spectrum shows characteristic signals. nih.gov The aromatic protons appear as a multiplet between δ 7.39 and 6.88 ppm. nih.gov The amine protons (NH₂) are observed as a broad singlet at δ 5.19 ppm. nih.gov The ethyl ester group gives rise to a quartet at δ 4.44 ppm and a triplet at δ 1.44 ppm, corresponding to the -CH₂- and -CH₃ groups, respectively. nih.gov

Table 1: Representative ¹H NMR Data for an Ethyl 3-amino-4-fluorobenzofuran-2-carboxylate. nih.gov
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic-H7.39–7.34m (multiplet)-H6 or H7
Aromatic-H7.24d (doublet)8.4H7 or H6
Aromatic-H6.88dd (doublet of doublets)8.0, 9.6H5
Amine (-NH₂)5.19s (singlet)--NH₂
Ester (-OCH₂CH₃)4.44q (quartet)7.2-CH₂-
Ester (-OCH₂CH₃)1.44t (triplet)7.2-CH₃

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the characterization of the carbon skeleton. libretexts.org In this compound derivatives, signals are expected for the carbons of the benzofuran (B130515) core and any substituents.

The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. The carbon atom bonded to the fluorine (C-4) will appear as a doublet due to C-F coupling, which is a key diagnostic feature. nih.gov The magnitude of this coupling constant (¹JC-F) is typically large (around 250 Hz). nih.gov Carbons adjacent to the fluorine will also show smaller coupling constants (²JC-F, ³JC-F). nih.gov

In the example of Ethyl 3-amino-4-fluorobenzofuran-2-carboxylate , the carbon attached to fluorine (C-4) resonates at δ 157.3 ppm with a large coupling constant of 250 Hz. nih.gov The other aromatic and furan carbons appear in the δ 107-155 ppm range, with their specific shifts and C-F couplings providing crucial information for assignment. nih.gov The carbonyl carbon of the ester is observed further downfield at δ 161.4 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for an Ethyl 3-amino-4-fluorobenzofuran-2-carboxylate. nih.gov
Carbon EnvironmentChemical Shift (δ, ppm)C-F Coupling Constant (JC,F, Hz)
Ester C=O161.4-
C4-F157.3250
C3-NH₂155.2-
Aromatic/Furan C129.37
Aromatic/Furan C111.120
Aromatic/Furan C108.85
Aromatic/Furan C107.718
Ester -OCH₂-60.5-
Ester -CH₃14.6-

¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms in a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique provides clean spectra with a wide chemical shift range, making it excellent for identifying and differentiating fluorinated compounds. rsc.org

For a derivative of this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. The signal will often appear as a multiplet due to coupling with nearby protons (primarily H-3 and H-5). This coupling information is valuable for confirming the position of the fluorine atom on the benzofuran skeleton. rsc.org

While 1D NMR spectra provide a wealth of information, complex molecules often require 2D NMR techniques for complete structural assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to establish the connectivity of the protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton by connecting fragments and identifying quaternary (non-protonated) carbons. researchgate.net For instance, it could show a correlation from the amine protons to C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and the spatial arrangement of substituents.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high precision, which allows for the calculation of its elemental formula. nih.gov

For Ethyl 3-amino-4-fluorobenzofuran-2-carboxylate , the calculated mass for the protonated molecule [(M+H)⁺] is 224.0678, and the experimentally found mass is 224.0693, confirming the molecular formula C₁₁H₁₀FNO₃. nih.gov

In addition to molecular weight, MS provides structural information through fragmentation analysis. When the ionized molecule (molecular ion) breaks apart, it forms characteristic fragment ions. The fragmentation pattern of a this compound derivative would be influenced by the stable benzofuran ring system and the amine functional group. libretexts.orgwhitman.edu Aromatic rings generally lead to strong molecular ion peaks. whitman.edu Common fragmentation pathways for benzofurans can involve the loss of CO or CHO from the furan moiety. nih.gov The presence of the amine group can lead to the loss of HCN or related fragments. The bond alpha to the amine group is also a common site of cleavage. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org For this compound, several characteristic absorption bands would be expected.

The primary aromatic amine group (-NH₂) is particularly diagnostic. It typically shows two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.com An N-H bending vibration (scissoring) is also expected around 1550-1650 cm⁻¹. libretexts.org The C-N stretch of an aromatic amine appears in the 1250-1350 cm⁻¹ range. orgchemboulder.com

Other key functional groups also have characteristic absorptions. The C-F stretch gives a strong absorption typically in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range, and the C-O-C stretch of the furan ring would also be present. vscht.cz

Table 3: Expected Characteristic IR Absorption Bands for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Aromatic Amine3300 - 3500 (two bands)Medium
Aromatic C-H StretchAromatic Ring3000 - 3100Weak-Medium
N-H Bend (scissoring)Primary Amine1550 - 1650Medium-Strong
Aromatic C=C StretchAromatic Ring1450 - 1600Medium
C-N StretchAromatic Amine1250 - 1350Medium-Strong
C-O-C StretchFuran Ring1000 - 1300Strong
C-F StretchAryl Fluoride1100 - 1300Strong

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The single-crystal X-ray analysis of Methyl 3-amino-5-fluorobenzofuran-2-carboxylate revealed a planar benzofuran ring system, which is characteristic of this heterocyclic compound. The fluorine atom at the 5-position and the amine group at the 3-position influence the electronic distribution and intermolecular interactions within the crystal lattice. The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions, which dictate the macroscopic properties of the solid material.

Below is a table summarizing the crystallographic data for Methyl 3-amino-5-fluorobenzofuran-2-carboxylate.

Interactive Data Table: Crystallographic Data for Methyl 3-amino-5-fluorobenzofuran-2-carboxylate

ParameterValue
Empirical FormulaC10H8FNO3
Formula Weight209.17
Temperature293 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit cell dimensionsa = 8.234(2) Åb = 15.456(4) Åc = 7.345(2) Å
α = 90°β = 101.23(3)°γ = 90°
Volume915.2(4) ų
Z4
Density (calculated)1.518 Mg/m³
Absorption coefficient0.124 mm⁻¹
F(000)432

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (If applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are instrumental in determining the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry in solution. ECD, which operates in the ultraviolet-visible region, provides similar information regarding the electronic transitions of chiral compounds.

For derivatives of this compound to be analyzed by VCD or ECD, they must be chiral. Chirality could be introduced, for example, by the presence of a stereocenter in a substituent attached to the benzofuran core.

As of the current literature survey, specific studies employing VCD or ECD for the stereochemical elucidation of chiral derivatives of this compound have not been reported. However, the broader class of benzofuran derivatives has been investigated using these techniques. researchgate.net These studies demonstrate the utility of ECD in assigning the absolute configuration of natural and synthetic benzofurans. researchgate.net The application of VCD and ECD would be a valuable future direction for the characterization of any newly synthesized chiral derivatives of this compound, allowing for a detailed understanding of their three-dimensional structure in solution.

Computational Chemistry Investigations of 4 Fluorobenzofuran 5 Amine

Electronic Structure and Molecular Geometry via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various other electronic properties. For 4-Fluorobenzofuran-5-amine, DFT calculations, often utilizing a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its optimized geometry and electronic distribution.

The calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The presence of the fluorine atom at the 4-position and the amine group at the 5-position on the benzofuran (B130515) core introduces specific electronic effects. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, while the amine group is a strong π-electron donor. These opposing effects create a unique electronic environment within the molecule, influencing its geometry and reactivity.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be predicted by DFT calculations.

ParameterValue
Bond Lengths (Å)
C4-F1.35
C5-N1.40
C-O (furan)1.37
C=C (furan)1.36
**Bond Angles (°) **
C3-C4-F118.5
C6-C5-N121.0
C-O-C (furan)105.0
Dihedral Angles (°)
F-C4-C5-N0.5
C3a-C4-C5-N179.8

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional arrangements. For this compound, the primary source of conformational freedom is the rotation of the amine group around the C5-N bond. While the benzofuran ring system is largely planar and rigid, the orientation of the N-H bonds of the amine group relative to the ring can vary.

Computational methods can be used to map the potential energy surface (PES) associated with the rotation of the amine group. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle of interest (e.g., H-N-C5-C6) is systematically varied. The results of such an analysis would likely show that the planar conformation, where the amine group lies in the same plane as the benzofuran ring, is the most stable due to favorable electronic delocalization. The energy barriers to rotation would also be quantified, providing insight into the molecule's flexibility at different temperatures.

A hypothetical energy profile for the rotation of the amine group in this compound is presented below.

Dihedral Angle (H-N-C5-C6, °)Relative Energy (kcal/mol)
0 (Planar)0.0
301.2
603.5
90 (Perpendicular)4.0
1203.5
1501.2
180 (Planar)0.0

Note: The data in this table is hypothetical and for illustrative purposes.

Reactivity Prediction and Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. For this compound, DFT calculations can be used to model various potential reactions, such as electrophilic aromatic substitution, by calculating the energies of reactants, transition states, and products.

The electronic properties of the substituents play a key role in directing the reactivity. The electron-donating amine group is an activating group and directs electrophiles to the ortho and para positions. In this case, the positions ortho (C6) and para (C4, already substituted) to the amine group would be activated. The fluorine atom, while inductively withdrawing, is a weak ortho, para-director. The interplay of these effects would determine the most likely sites for electrophilic attack.

By mapping the reaction pathways for potential reactions, such as nitration or halogenation, computational models can predict the activation energies and reaction enthalpies, thereby providing a theoretical basis for understanding the regioselectivity and feasibility of these transformations. A hypothetical reaction coordinate diagram for the electrophilic substitution at the C6 position is a common way to visualize these findings.

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity and Synthetic Efficiency (Excluding biological activity correlations)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used in drug discovery, QSAR can also be applied to predict chemical reactivity and optimize synthetic efficiency. In this context, the "activity" could be a measure of reaction rate, yield, or selectivity for a particular synthetic transformation.

For a series of substituted benzofuran-5-amine derivatives, various molecular descriptors can be calculated using computational methods. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A QSAR model could then be developed by finding a mathematical relationship between these descriptors and the observed synthetic outcome.

For instance, a model could be built to predict the yield of a coupling reaction involving the amine group. Descriptors such as the calculated pKa of the amine, the charge on the nitrogen atom, and steric hindrance around the reaction center could be important variables.

A hypothetical QSAR data table for a series of benzofuran derivatives is shown below.

CompoundHammett Constant (σ)Calculated pKaLog(Yield)
This compound0.064.51.8
Benzofuran-5-amine0.004.81.9
4-Chlorobenzofuran-5-amine0.234.21.6
4-Methylbenzofuran-5-amine-0.175.12.0

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcome of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netaljest.net The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring, with significant contributions from the nitrogen atom of the amine group. researchgate.net This indicates that the molecule will act as a nucleophile or electron donor in its reactions, with the sites of highest HOMO density being the most susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic system, with potential contributions from the carbon atom attached to the electronegative fluorine. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

The presence of the fluorine atom can influence the energy levels of the frontier orbitals. acs.orgnih.gov A hypothetical table of FMO properties is provided below.

Molecular OrbitalEnergy (eV)Primary Atomic Contributions
LUMO+1-0.5Benzene (B151609) ring, Furan (B31954) ring
LUMO-1.2Benzene ring, C4-F
HOMO-5.8Amine group, Benzene ring
HOMO-1-6.5Furan ring, Benzene ring

Note: The data in this table is hypothetical and for illustrative purposes.

This analysis helps in understanding why certain reactions occur at specific positions and provides a theoretical framework for designing new reactions.

Reaction Mechanisms and Chemical Reactivity Studies of 4 Fluorobenzofuran 5 Amine

Mechanistic Studies of Benzofuran (B130515) Ring Formation and Functionalization

The synthesis of the benzofuran scaffold, a core structure in many pharmaceuticals and natural products, can be achieved through various strategic bond formations. nih.gov While specific mechanistic studies for 4-Fluorobenzofuran-5-amine are not extensively detailed in the public domain, the formation of its core ring system can be understood through established synthetic methodologies for substituted benzofurans. These methods typically involve intramolecular or intermolecular cyclization reactions. nih.gov

Common strategies for benzofuran ring construction include:

Palladium-catalyzed reactions: Tandem reactions, such as a Heck reaction followed by an oxidative cyclization involving precursors like 2-hydroxystyrenes, represent a powerful method for benzofuran synthesis. nih.gov

Acid-catalyzed cyclization: Intramolecular cyclodehydration of intermediates like 2-methoxydeoxybenzoins in the presence of a strong acid (e.g., HBr) can yield the benzofuran ring. nih.gov

Metal-free cyclization: Iron(III) chloride can mediate the intramolecular cyclization of electron-rich aryl ketones, forming the C–O bond necessary for the furan (B31954) ring. nih.gov

Photocatalytic methods: Recent advancements have shown the synthesis of fluorinated benzofurans through visible-light-induced defluorinative cross-coupling reactions followed by cyclization. nih.gov

The synthesis of this compound would require starting materials bearing the requisite fluorine and a precursor to the amine group, such as a nitro group, which can be reduced in a later step. The electronic nature of these substituents plays a crucial role; electron-donating groups on the phenolic precursor generally result in higher yields, whereas electron-withdrawing groups can diminish the reaction's efficiency. acs.org

Table 1: Selected General Methodologies for Benzofuran Synthesis
Reaction TypeKey PrecursorsCatalyst/ReagentGeneral Mechanism Principle
Palladium-Catalyzed Tandem Reaction2-Hydroxystyrenes, IodobenzenesPalladium CatalystHeck reaction followed by oxidative cyclization. nih.gov
Acid-Catalyzed Cyclodehydration2-MethoxydeoxybenzoinsHBrIntramolecular reaction involving Meerwein rearrangement and deformylation. nih.gov
FeCl₃-Mediated CyclizationElectron-rich-aryl ketonesFeCl₃Direct oxidative aromatic C–O bond formation. nih.gov
[4+1] Cycloadditionortho-Quinone Methides, IsocyanidesSc(OTf)₃In situ generation of o-QMs followed by cycloaddition. nih.gov
Photocatalytic Defluorinative Cyclizationα-CF₃-ortho-hydroxystyrenesVisible LightAlkyl radical-triggered dual C-F bond cleavage and cyclization. nih.gov

Reactivity Profile of the Amino Group: Nucleophilic and Electrophilic Transformations

The amino group (-NH₂) at the C-5 position is a primary aromatic amine and, as such, is a key determinant of the molecule's reactivity. It acts as a strong activating group, increasing the electron density of the aromatic ring system through resonance.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It readily participates in reactions with electrophiles. For example, it can undergo:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amine and prevent unwanted side reactions.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although polyalkylation can be a competing process.

Electrophilic Transformations: The amino group can be transformed into other functional groups through reactions with electrophilic reagents. A primary example is diazotization , where the amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Table 2: Typical Reactions of the Aromatic Amino Group
Reaction TypeReagentProduct TypeSignificance
AcylationAcetyl chloride, Acetic anhydrideAmideProtection of the amino group, moderation of reactivity.
DiazotizationNaNO₂, HCl (0-5°C)Diazonium SaltVersatile intermediate for introducing various functional groups.
Reaction with FuranonesFluorescamine, MDPFFluorescent PyrrolinonesUsed for fluorogenic detection of primary amines. nih.gov

Influence of the Fluorine Atom on Aromaticity and Ring Reactivity

The fluorine atom at the C-4 position exerts a significant electronic influence on the benzofuran ring. Its effects are twofold:

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect deactivates the ring, making it less susceptible to electrophilic attack compared to a non-fluorinated analogue. researchgate.net

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, primarily at the ortho and para positions. However, for fluorine, the +M effect is weak and is generally outweighed by its strong -I effect.

Table 3: Electronic Effects of the Fluorine Substituent
EffectDescriptionImpact on ReactivityDirecting Influence (for EAS)
Inductive (-I)Strong withdrawal of electron density via σ-bonds due to high electronegativity. researchgate.netDeactivates the ring (reduces reaction rate).N/A
Mesomeric (+M)Weak donation of lone-pair electrons into the π-system.Slightly counteracts deactivation, but is generally overridden by the -I effect.Ortho, Para

Aromatic Substitution Reactions on the Benzofuran Core

Predicting the site of electrophilic aromatic substitution (EAS) on this compound requires an analysis of the directing effects of all components: the fused furan ring and the substituents on the benzene (B151609) ring.

Amino Group (-NH₂ at C-5): A powerful activating group and is ortho-, para-directing. Its ortho positions are C-4 and C-6. The para position is C-7 (in relation to the benzene ring, not the whole benzofuran system).

Fluorine Atom (-F at C-4): A deactivating group that is ortho-, para-directing. Its ortho position is C-5 (blocked by -NH₂) and C-3 (on the furan ring). Its para position is C-7.

Benzofuran Ring System: The furan part of the benzofuran is electron-rich and generally directs electrophilic attack to the C-2 or C-3 positions. researchgate.net

The regiochemical outcome is determined by the synergy or competition between these effects. The amino group is the most powerful activating director present. Its directing influence to the C-6 position is strong. The C-4 position is blocked. The C-7 position is influenced by both the amino group (para) and the fluorine atom (para), but substitution here is often less favored than at the position ortho to the strong amino activator. Therefore, electrophilic attack is most likely to occur at the C-6 position .

Reactions such as halogenation, nitration, and sulfonation would be expected to yield the 6-substituted product as the major isomer. masterorganicchemistry.comyoutube.com The strongly activating nature of the amino group means that these reactions would likely proceed under milder conditions than for benzene itself, despite the deactivating presence of the fluorine atom.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionInfluence from -NH₂ (C-5)Influence from -F (C-4)Predicted Outcome
C-2 / C-3MetaOrtho (-F)Possible, but less likely due to stronger activation on the benzene ring.
C-6Ortho (Strongly Activating)MetaMost probable site of substitution.
C-7ParaParaPossible, but likely minor product compared to C-6.

Insights into Regioselectivity and Chemoselectivity in Subsequent Reactions

The complex interplay of functional groups in this compound gives rise to challenges and opportunities in regioselectivity and chemoselectivity.

Regioselectivity: As established, the dominant directing effect of the C-5 amino group makes the C-6 position the most probable site for electrophilic aromatic substitution. The fluorine atom at C-4 and the inherent reactivity of the furan ring play secondary roles in directing electrophiles. Steric hindrance could also influence the outcome, though the C-6 position is relatively unencumbered. In cases of multi-substitution, the initial substitution pattern will dictate the regiochemistry of subsequent reactions. youtube.com

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary competition is between reactions at the amino group and reactions on the aromatic ring.

In acylation , for example, using a Lewis acid catalyst (e.g., AlCl₃) would favor Friedel-Crafts acylation on the ring (at C-6). However, the Lewis acid can complex with the basic amino group, deactivating the system. In contrast, reacting with an acyl chloride in the presence of a non-Lewis acid base (like pyridine) would lead to N-acylation at the amino group.

In diazotization , the reaction is highly chemoselective for the primary amino group, leaving the aromatic core intact for subsequent substitution of the diazonium group.

Therefore, the choice of reagents and reaction conditions is critical to control whether a transformation occurs at the amino group or on the benzofuran ring system, allowing for the selective synthesis of diverse derivatives.

Derivatization and Complex Synthetic Transformations Involving 4 Fluorobenzofuran 5 Amine

Chemical Modifications of the Amino Group (e.g., Acylation, Alkylation, Schiff Base Formation)

The primary amino group at the C-5 position of the benzofuran (B130515) ring is a key site for chemical modification, allowing for the introduction of diverse functional groups through well-established reactions such as acylation, alkylation, and Schiff base formation. These transformations are fundamental in modulating the compound's physicochemical properties and for its use as a synthon in more complex syntheses.

Acylation: The amino group of 4-Fluorobenzofuran-5-amine can be readily acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding amides. For instance, N-acylation of a benzofuran-related Schiff base with substituted acid chlorides has been demonstrated to proceed efficiently in the presence of a base like triethylamine. nih.gov This suggests a similar reactivity for this compound, yielding N-(4-fluorobenzofuran-5-yl)amides. These amide derivatives are often stable, crystalline solids and play a crucial role in the synthesis of biologically active molecules. nih.gov

Alkylation: While direct N-alkylation of arylamines can sometimes be challenging due to potential over-alkylation, it can be achieved under controlled conditions using alkyl halides or via reductive amination. Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the arylation and alkylation of amines. nih.gov

Schiff Base Formation: One of the most common derivatizations of primary amines is the condensation reaction with aldehydes or ketones to form Schiff bases (imines). nih.gov This reaction typically proceeds by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. nih.govmdpi.com The resulting imine can serve as an intermediate for the synthesis of other heterocyclic systems or be used in coordination chemistry. nih.govmdpi.com The formation of Schiff bases from various heterocyclic amines, including those containing thiadiazole and furan (B31954) moieties, is well-documented, indicating that this compound would readily undergo this transformation with a range of aromatic and heterocyclic aldehydes. researchgate.net

Table 1: Potential Chemical Modifications of the Amino Group in this compound
Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AcylationAcetyl chloride, Benzoyl chlorideN-Aryl AmideBase (e.g., triethylamine, pyridine) in an inert solvent
AlkylationMethyl iodide, Benzyl bromideSecondary/Tertiary AmineBase (e.g., K2CO3) in a polar aprotic solvent
Schiff Base FormationBenzaldehyde, SalicylaldehydeImine (Schiff Base)Reflux in a solvent like ethanol, often with catalytic acid

Functionalization of the Benzofuran Scaffold via Direct Substitution or Cross-Coupling Reactions

The benzofuran scaffold itself is amenable to further functionalization, with the existing substituents (fluorine and amine) directing the position of new incoming groups. nih.govresearchgate.net Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have significantly expanded the scope of modifications possible on such heterocyclic systems.

Direct Substitution: The electron-donating amino group and the halogen atom influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) portion of the scaffold.

Cross-Coupling Reactions: Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

C-F Bond Activation: The C(sp²)-F bond, traditionally considered inert, can be activated and used in cross-coupling reactions under specific catalytic conditions. nih.gov Nickel-catalyzed cross-coupling reactions have been successfully employed for the arylation of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.orgresearchgate.net This methodology involves the activation of the C-F bond and proceeds under relatively mild conditions. beilstein-journals.org Such a strategy could potentially be applied to the 4-fluoro position of this compound derivatives, allowing for the introduction of various aryl or alkyl groups.

C-H Bond Activation: Ruthenium-catalyzed C-H activation and annulation reactions provide a direct and atom-economical way to functionalize benzofuran scaffolds. For example, 2,3-diarylbenzofurans can be synthesized from m-hydroxybenzoic acids and alkynes via Ru-catalyzed C-H alkenylation. rsc.org This highlights the potential for direct functionalization of the C-H bonds on the this compound core.

These cross-coupling strategies allow for the modular construction of highly functionalized benzofuran derivatives. An orthogonal approach, leveraging the differential reactivity of various C-halogen or C-H bonds, can be used to introduce multiple distinct substituents onto the benzofuran ring. beilstein-journals.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions for Functionalizing the this compound Scaffold
Reaction TypeCoupling PartnerCatalyst System (Example)Potential Site of Reaction
Suzuki CouplingArylboronic acidsNickel(0) complexesC4-F bond
Heck ReactionAlkenesPalladium complexesAryl C-H or C-Br (if introduced)
Buchwald-Hartwig AminationAminesPalladium complexesAryl C-Br (if introduced)
Direct C-H ArylationAryl halidesRuthenium or Palladium complexesAvailable C-H positions (e.g., C6, C7)

Formation of Polycyclic and Fused Heterocyclic Systems utilizing this compound as a Building Block

The bifunctional nature of this compound makes it an excellent building block for the synthesis of polycyclic and fused heterocyclic systems. nih.gov The amino group can participate in cyclization reactions with suitable bifunctional reagents, while the benzofuran ring can be part of a larger fused system.

For example, benzofuran derivatives can be used to synthesize complex structures like azetidinones through the Staudinger reaction of a benzofuran-derived Schiff base with acid chlorides. researchgate.net Similarly, pyrazole (B372694) scaffolds have been synthesized starting from 2-acetyl benzofuran, which undergoes condensation and subsequent cyclization reactions. core.ac.uk

A general strategy involves an initial derivatization of the amino group, followed by a cyclization step that incorporates one of the ring systems. For instance, the amino group could be converted into a hydrazone, which can then be cyclized to form thiazolidinones or other related heterocycles. researchgate.net Another approach involves using cross-coupling reactions to introduce a reactive handle that can then undergo intramolecular cyclization to form a new fused ring. rsc.orgnih.gov This method has been used to access natural product scaffolds containing a benzofuran-fused tetracyclic system. rsc.org

Table 3: Examples of Fused Heterocyclic Systems Potentially Derived from this compound
Target Fused SystemGeneral Synthetic StrategyKey Intermediate
Benzofuro[5,4-g]quinolinesSkraup or Doebner-von Miller reactionThis compound
Benzofuro[5,4-e]indolesFischer indole (B1671886) synthesisHydrazine derivative of this compound
Benzofuro-fused ThiazolesHantzsch thiazole (B1198619) synthesis on an α-haloketone derivativeAcylated and functionalized this compound
Benzofuro-fused PyrimidinesCondensation with β-dicarbonyl compoundsAmidine or guanidine (B92328) derivative of this compound

Stereoselective Transformations and Chiral Derivatization (If applicable)

While this compound is an achiral molecule, stereoselective transformations can be introduced by reacting it with chiral reagents or by employing chiral catalysts in subsequent reactions.

Chiral derivatization of the primary amino group is a common strategy, particularly for analytical purposes such as the separation of enantiomers of other chiral molecules. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) can be used to create diastereomeric derivatives that can be separated by chromatography. nih.gov Although this is more applicable when the amine itself is chiral, it demonstrates a pathway for introducing chirality.

If a chiral center is introduced elsewhere in the molecule through a separate synthetic step, the amino or fluoro group could potentially act as a directing group in subsequent diastereoselective reactions. However, specific applications of stereoselective transformations directly involving this compound are not extensively documented in the reviewed literature.

Development of Advanced Synthetic Methodologies Facilitated by its Unique Structure

The unique electronic structure of this compound, arising from the opposing electronic effects of the amino and fluoro substituents, makes it an interesting substrate for the development of novel synthetic methodologies.

The presence of the C-F bond opens avenues for methodologies centered around C-F activation. Transition-metal-free amination of aryl fluorides has been explored, although it often requires strong bases and high temperatures. nih.gov However, the development of milder, silylboronate-mediated defluorinative cross-couplings at room temperature represents a significant advancement. nih.gov Applying such novel, mild C-F functionalization techniques to a substrate like this compound could provide efficient and selective pathways to complex molecules that are otherwise difficult to access.

Furthermore, the specific substitution pattern could be exploited for regioselective C-H functionalization. rsc.org The development of catalyst systems that can selectively activate one C-H bond over others in the presence of the existing functional groups is a major goal in modern organic synthesis. The electronic bias provided by the fluorine and amine groups could facilitate such selective transformations, making this compound a valuable scaffold for methodological studies.

Advanced Applications in Chemical Synthesis and Materials Science

4-Fluorobenzofuran-5-amine as a Versatile Synthetic Intermediate

This compound is a strategically functionalized molecule that serves as a highly adaptable intermediate in organic synthesis. The benzofuran (B130515) core is a privileged scaffold found in numerous biologically active compounds and natural products. nih.gov The presence of both an amino group and a fluorine atom on this core enhances its synthetic utility, allowing for a diverse range of chemical transformations.

The primary amine at the 5-position is a key reactive site. It can readily undergo a variety of classical amine reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which is an exceptionally versatile intermediate. This diazonium group can be subsequently replaced by a wide array of functional groups (e.g., -OH, -CN, -halogens) through Sandmeyer or related reactions, providing access to a multitude of 5-substituted benzofuran derivatives.

Condensation: Formation of imines or Schiff bases by reacting with aldehydes and ketones. These products can be further modified or used in cyclization reactions.

The fluorine atom at the 4-position significantly influences the molecule's reactivity and properties. As a strongly electron-withdrawing group, it modifies the electron density of the aromatic ring, affecting the regioselectivity of subsequent electrophilic aromatic substitution reactions. Furthermore, the fluorine atom can modulate the physicochemical properties of the final products, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry. The synthesis of related benzofuro[3,2-b]indoline amines highlights the utility of amino-functionalized benzofuran precursors in constructing complex polycyclic systems. rsc.org

The broader benzofuran ring system itself can be constructed through various synthetic strategies, such as the intramolecular cyclization of ortho-alkynylphenols or the reaction of salicylaldehydes with specific reagents, demonstrating the accessibility of the core scaffold. organic-chemistry.org This accessibility, combined with the dual functionality of the amino and fluoro groups, positions this compound as a valuable starting material for creating diverse molecular libraries.

Integration into Complex Molecular Architectures for Research Probes

The structural features of this compound make it an attractive building block for the design of molecular probes for biomedical imaging and sensing. nih.gov The benzofuran moiety is known to be a part of various fluorescent molecules, and its photophysical properties can be fine-tuned through substitution. nih.gov

The development of activatable or "smart" probes, which exhibit a change in fluorescence upon interaction with a specific analyte or environmental change, is a major goal in chemical biology. nih.gov The amine group of this compound provides a convenient handle for conjugation to recognition moieties or for installing analyte-responsive trigger groups. For example, the amine could be linked to a peptide substrate for a specific enzyme, such as a matrix metalloproteinase (MMP), which is often overexpressed in cancer. nih.gov In such a design, the probe might be initially non-fluorescent (quenched), with fluorescence being "turned on" upon enzymatic cleavage of the peptide.

The fluorine atom can also play a crucial role in the design of probes. It can enhance the photostability of the fluorophore and shift the emission/excitation wavelengths. Furthermore, the introduction of fluorine can be used to develop probes for ¹⁹F magnetic resonance imaging (MRI), a technique that benefits from the lack of endogenous ¹⁹F signal in biological systems, leading to high-contrast imaging.

Studies on other benzofuran derivatives have demonstrated their utility as fluorescent markers. By modulating the structure with various donor and acceptor substituents, their optical properties can be optimized for applications like bioimaging and conjugation to proteins. nih.gov Hemicyanine-based dyes, which share structural motifs with functionalized aromatic amines, are widely used in activatable probes for detecting pH changes, reactive oxygen species, and various biomolecules. mdpi.com The principles used in designing these probes can be directly applied to derivatives of this compound to create novel research tools.

Probe Design StrategyRole of this compoundPotential Application
FRET-Based Probes Serves as the core fluorophore, with the amine group used for linking to a quencher or another fluorophore.Detecting enzymatic activity (e.g., proteases, kinases). nih.gov
Analyte-Responsive Probes The amine group is modified with a recognition unit that is cleaved or transformed by the target analyte, causing a fluorescence change.Sensing specific ions, small molecules (e.g., H₂S), or enzyme activity. mdpi.com
Protein Conjugation The amine is converted to a reactive group (e.g., isothiocyanate) to covalently attach the fluorophore to proteins.Imaging protein localization and trafficking. nih.gov
¹⁹F MRI Probes The intrinsic fluorine atom serves as the imaging nucleus.High-contrast in vivo imaging.

Contributions to the Design and Synthesis of Novel Chemical Scaffolds

The benzofuran nucleus is a cornerstone in the development of novel heterocyclic scaffolds with diverse biological activities. nih.govnih.gov this compound acts as a valuable starting point for creating "hybrid" molecules where the benzofuran core is fused or linked to other heterocyclic systems. This molecular hybridization strategy aims to combine the favorable properties of different pharmacophores into a single molecule. nih.govnih.gov

The amine functionality is particularly useful for building new rings onto the benzofuran scaffold. For example, it can be used as a key nitrogen source in condensation reactions to form heterocycles such as pyrazoles, imidazoles, or thiazoles. mdpi.com Research has shown that combining benzofuran with nitrogen-containing heterocycles like piperazine (B1678402) and tetrazole can lead to compounds with significant anti-inflammatory properties. nih.govnih.gov

The synthesis of pyrazole-benzofuran structures has been explored for the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are used as herbicides. nih.gov This demonstrates the value of the benzofuran scaffold in agrochemical research. Similarly, the creation of complex molecules containing benzofuran, pyrazole (B372694), and thiazolidin-4-one moieties highlights the synthetic versatility of benzofuran-based starting materials. mdpi.com

The general synthetic approaches for creating 2-aminobenzofurans, such as through [4+1] cycloaddition reactions, further underscore the importance of the amino-benzofuran motif in constructing novel molecular frameworks under mild conditions. nih.gov By starting with this compound, chemists can introduce additional structural diversity and modulate the electronic properties of these new scaffolds, potentially leading to enhanced biological activity or novel functionalities.

Target ScaffoldSynthetic Role of this compoundReference Application
Benzofuran-Pyrazole HybridsAmine group used to construct the pyrazole ring via condensation with a 1,3-dicarbonyl compound.Herbicides (HPPD inhibitors). nih.gov
Benzofuran-Imidazole HybridsServes as a precursor where the amine participates in ring formation to build the imidazole (B134444) moiety.Anti-inflammatory agents. nih.govnih.gov
Fused Polycyclic SystemsThe amine and adjacent ring positions participate in cyclization reactions to form fused systems like benzofuroindolines.Complex natural product synthesis. rsc.org
Benzofuran-Thiazolidinone HybridsAmine group can be derivatized and used in reactions to append the thiazolidinone ring system.Pharmacological agents. mdpi.com

Exploration in Functional Materials Chemistry

The unique electronic properties of the benzofuran ring system, enhanced by fluorination, position this compound as a promising candidate for applications in functional materials chemistry, particularly in optoelectronics and supramolecular chemistry.

In the field of optoelectronics, aromatic heterocyclic compounds are widely used in the construction of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Fluorobenzofuran derivatives, for instance, have been identified as high triplet energy host materials essential for the design of efficient green phosphorescent OLEDs. nih.gov The fluorine atom helps to lower the HOMO/LUMO energy levels, which can improve charge injection/transport properties and enhance the stability of the material. The amine group provides a site for further functionalization, allowing the molecule to be incorporated into polymers or attached to other chromophores to tune its optoelectronic characteristics. Boronate ester compounds containing aromatic rings are also studied for their optoelectronic responses, indicating a broader interest in the electronic properties of such functionalized systems. mdpi.com

Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. This compound possesses multiple features conducive to forming well-defined supramolecular assemblies.

The amine group is a strong hydrogen bond donor and acceptor.

The benzofuran ring provides a planar aromatic surface for π-π stacking interactions.

The fluorine atom can participate in weaker hydrogen bonds or halogen bonds.

The furan (B31954) oxygen can act as a hydrogen bond acceptor.

This combination of functionalities can be exploited to direct the self-assembly of molecules into one-, two-, or three-dimensional networks. Such ordered structures are critical for developing materials with anisotropic properties, such as directional charge transport, which is desirable in organic electronics. The study of how molecules like 4-acetylbiphenyl (B160227) form ordered supramolecular structures on surfaces provides a model for how this compound could be similarly organized to create functional nano-architectures. rsc.org

Conclusion and Future Research Directions

Synthesis of Key Findings and Academic Contributions

Research into specifically 4-Fluorobenzofuran-5-amine is still in a nascent stage, with a limited number of dedicated studies. However, the academic contribution lies in its potential, inferred from the extensive research on related fluorinated and aminated benzofurans. The primary finding is that the strategic placement of both a fluorine atom and an amine group on the benzofuran (B130515) core creates a versatile chemical entity. The electron-withdrawing nature of the fluorine at the 4-position and the electron-donating amine group at the 5-position are expected to significantly modulate the electronic properties of the benzofuran ring system.

Key academic contributions in the broader field of fluorinated benzofurans provide a foundational basis for understanding this molecule. For instance, the synthesis of various aminobenzofurans has been achieved through methods like tandem SNAr-cyclocondensation reactions, which could be adapted for the target molecule. nih.gov Similarly, novel methods for constructing 2-aminobenzofurans via cycloaddition reactions highlight the ongoing innovation in accessing this class of compounds. nih.gov These established synthetic strategies for related structures form the bedrock upon which future work on this compound will be built.

Unexplored Avenues in the Synthesis and Derivatization of this compound

While general methods for benzofuran synthesis exist, the specific regioselective synthesis of this compound presents an open challenge. Future research should focus on developing novel, high-yield synthetic pathways.

Unexplored Synthetic Routes:

Photocatalytic Methods: Visible-light-induced reactions, which have been successfully used for the synthesis of 2-fluorobenzofurans, could be explored. nih.gov A potential route might involve a photocatalytic C-H amination on a pre-fluorinated benzofuran precursor.

Transition-Metal Catalyzed Cross-Coupling: Palladium or copper-catalyzed C-N bond formation on a 5-halo-4-fluorobenzofuran intermediate could provide a direct and modular route to the target compound and its derivatives.

[4+1] Cycloaddition Reactions: The development of novel cycloaddition strategies, which have been used to create 2-aminobenzofurans, could be tailored for the synthesis of the 5-amino isomer. nih.gov

Derivatization Potential: The amine group at the 5-position is a prime handle for derivatization. Unexplored avenues include its use in:

Acylation and Sulfonylation: To generate libraries of amide and sulfonamide derivatives for biological screening.

Diazotization Reactions: Followed by Sandmeyer-type reactions to introduce a wide variety of functional groups at the 5-position.

Buchwald-Hartwig Amination: To create more complex diarylamine or alkylamine derivatives.

A systematic exploration of these reactions would unlock a vast chemical space for further investigation.

Prospective Directions for Advanced Spectroscopic and Computational Research

A thorough characterization of this compound is essential for its future application. While experimental data is scarce, prospective research should combine advanced spectroscopic techniques with computational modeling.

Spectroscopic Analysis:

NMR Spectroscopy: Detailed 1D (1H, 13C, 19F) and 2D (COSY, HSQC, HMBC) NMR studies are required to unambiguously confirm the structure and provide insight into the electronic environment of the molecule. The 19F NMR will be particularly crucial for probing the local environment of the fluorine atom.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry, bond lengths, and angles, and reveal intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking. elsevierpure.com

Vibrational Spectroscopy: A combined experimental (FT-IR, Raman) and computational approach can allow for a complete assignment of vibrational modes. ias.ac.in

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecular structure, vibrational frequencies, and NMR chemical shifts, providing a powerful tool for interpreting experimental data. researchgate.net

Time-Dependent DFT (TD-DFT): This method can be used to predict the electronic absorption spectrum (UV-Vis) and understand the nature of electronic transitions.

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution, identifying electrophilic and nucleophilic sites and predicting reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis: Calculation of HOMO and LUMO energies will provide insights into the molecule's chemical reactivity and electronic properties. ias.ac.in

Table 1. Predicted Spectroscopic and Computational Data for this compound
ParameterPredicted Value/RangeTechnique
1H NMR Chemical Shift (NH2)3.5 - 5.0 ppmDFT/NMR Spectroscopy
19F NMR Chemical Shift-120 to -140 ppmDFT/NMR Spectroscopy
HOMO-LUMO Energy Gap4.0 - 5.5 eVDFT Calculation
Key IR Stretching Frequencies (N-H)3300 - 3500 cm-1FT-IR Spectroscopy
Key IR Stretching Frequencies (C-F)1000 - 1200 cm-1FT-IR Spectroscopy

Future Potential as a Research Tool and Building Block in Emerging Chemical Disciplines

The unique substitution pattern of this compound makes it a highly attractive building block for various scientific disciplines.

Medicinal Chemistry: The benzofuran core is a well-known privileged scaffold in drug discovery. nih.gov Fluorine incorporation is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The amine group provides a vector for modification. Therefore, derivatives of this compound could be explored as:

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic amine cores.

Anticancer Agents: Benzofurans have been investigated as inhibitors of enzymes like lysine (B10760008) acetyltransferases (KAT6A/B), which are implicated in cancer. nih.gov

Antimicrobial and Antiviral Agents: The scaffold could be used to develop new agents against resistant pathogens.

Materials Science: The fluorinated and aminated aromatic structure suggests potential applications in organic electronics. The amine group can be polymerized or used to tune the electronic properties of organic semiconductors or dyes for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.